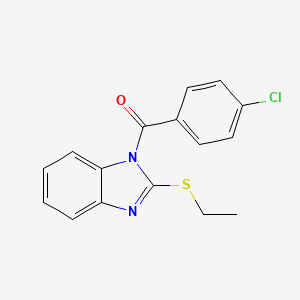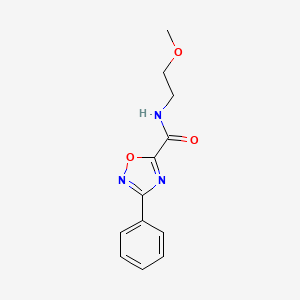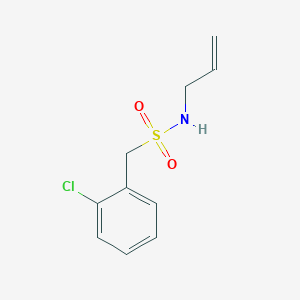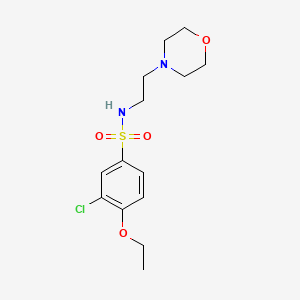
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, also known as CBE, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. CBE has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to inhibit the replication of the hepatitis B virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in lab experiments is its wide range of pharmacological properties. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities, which makes it a versatile compound for studying various diseases. However, one of the limitations of using 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for testing.
Future Directions
There are several future directions for research on 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole. One area of research could be to investigate the potential of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole as a therapeutic agent for diseases such as cancer and viral infections. Another area of research could be to investigate the mechanism of action of 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on improving the synthesis method for 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole to increase the yield of the compound.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, or 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole, is a benzimidazole derivative that possesses a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications, and future research could focus on investigating its mechanism of action in more detail and improving its synthesis method.
Synthesis Methods
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole can be synthesized by reacting 4-chlorobenzoic acid with thioethanol in the presence of phosphorus oxychloride and then cyclizing the resulting intermediate with o-phenylenediamine. The yield of this reaction is typically around 50%.
Scientific Research Applications
1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 1-(4-chlorobenzoyl)-2-(ethylthio)-1H-benzimidazole has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis B virus.
properties
IUPAC Name |
(4-chlorophenyl)-(2-ethylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-13-5-3-4-6-14(13)19(16)15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAQCDIPUULSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)



![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}benzoic acid](/img/structure/B5377172.png)
![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)

